molecular formula C14H21NO2 B268424 N-butyl-3-isopropoxybenzamide

N-butyl-3-isopropoxybenzamide

货号 B268424
分子量: 235.32 g/mol
InChI 键: NGEFNOQXZHPCRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-butyl-3-isopropoxybenzamide, also known as BIBN 4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation. BIBN 4096BS has been extensively studied for its potential use in the treatment of migraine headaches.

作用机制

N-butyl-3-isopropoxybenzamide 4096BS works by blocking the CGRP receptor, which is involved in the regulation of pain and inflammation. By blocking the receptor, N-butyl-3-isopropoxybenzamide 4096BS reduces the release of CGRP and other neuropeptides that are involved in the pathophysiology of migraine.
Biochemical and Physiological Effects:
N-butyl-3-isopropoxybenzamide 4096BS has been shown to reduce the release of CGRP and other neuropeptides that are involved in the pathophysiology of migraine. This leads to a reduction in pain and inflammation associated with migraine headaches.

实验室实验的优点和局限性

N-butyl-3-isopropoxybenzamide 4096BS is a selective antagonist of the CGRP receptor, which makes it a useful tool for studying the role of CGRP in migraine and other pain conditions. However, N-butyl-3-isopropoxybenzamide 4096BS has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

未来方向

There are several future directions for research on N-butyl-3-isopropoxybenzamide 4096BS. One area of interest is the development of more potent and selective CGRP receptor antagonists. Another area of interest is the use of N-butyl-3-isopropoxybenzamide 4096BS in combination with other drugs for the treatment of migraine and other pain conditions. Additionally, there is interest in studying the role of CGRP in other physiological processes, such as cardiovascular function and bone metabolism.

合成方法

The synthesis of N-butyl-3-isopropoxybenzamide 4096BS involves several steps, including the reaction of 3-isopropoxybenzoic acid with butyl lithium to form the corresponding lithium salt. The lithium salt is then reacted with 4-bromo-2-fluoronitrobenzene to form the nitrobenzene intermediate. Reduction of the nitro group with palladium on carbon and hydrogen gas yields the amine intermediate, which is then reacted with 4-(2-chloroethyl)morpholine hydrochloride to form N-butyl-3-isopropoxybenzamide 4096BS.

科学研究应用

N-butyl-3-isopropoxybenzamide 4096BS has been extensively studied for its potential use in the treatment of migraine headaches. CGRP has been implicated in the pathophysiology of migraine, and N-butyl-3-isopropoxybenzamide 4096BS is a selective antagonist of the CGRP receptor. Clinical trials have shown that N-butyl-3-isopropoxybenzamide 4096BS is effective in reducing the frequency and severity of migraine attacks.

属性

产品名称

N-butyl-3-isopropoxybenzamide

分子式

C14H21NO2

分子量

235.32 g/mol

IUPAC 名称

N-butyl-3-propan-2-yloxybenzamide

InChI

InChI=1S/C14H21NO2/c1-4-5-9-15-14(16)12-7-6-8-13(10-12)17-11(2)3/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,16)

InChI 键

NGEFNOQXZHPCRZ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)OC(C)C

规范 SMILES

CCCCNC(=O)C1=CC(=CC=C1)OC(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。